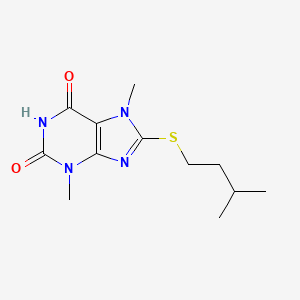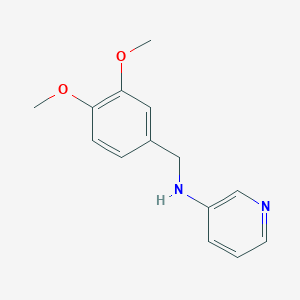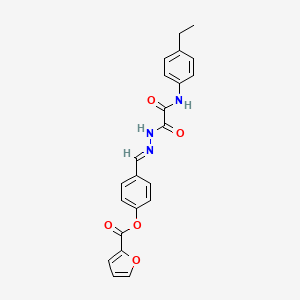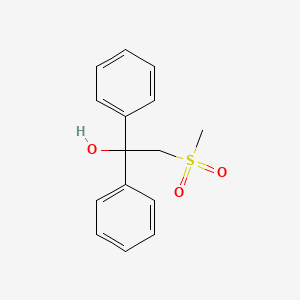
2-(Methylsulfonyl)-1,1-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-1,1-diphenylethanol is an organic compound characterized by the presence of a methylsulfonyl group attached to a diphenylethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1,1-diphenylethanol typically involves the reaction of diphenylmethanol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfonyl)-1,1-diphenylethanol has several applications in scientific research:
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Methylsulfonyl)-1,1-diphenylethanol can be compared with other similar compounds such as:
Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties and used as a dietary supplement.
Dimethyl sulfone: Similar in structure but lacks the diphenylethanol backbone, used in industrial applications.
The uniqueness of this compound lies in its specific combination of the sulfonyl group with the diphenylethanol structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study in scientific research and industrial applications.
Properties
CAS No. |
5324-89-0 |
|---|---|
Molecular Formula |
C15H16O3S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-methylsulfonyl-1,1-diphenylethanol |
InChI |
InChI=1S/C15H16O3S/c1-19(17,18)12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
InChI Key |
WJACSUGFAFYOJF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)
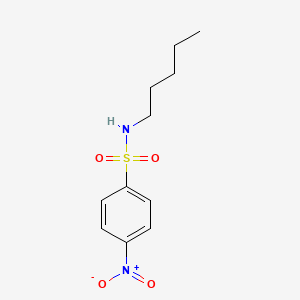
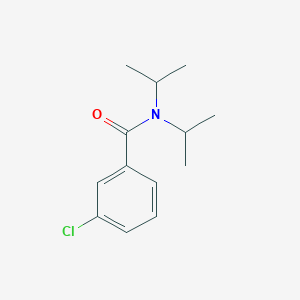

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)
![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)

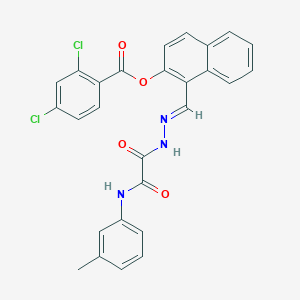

![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)

